molecular formula C22H29O3P B3324399 (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid CAS No. 1845693-93-7

(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid

Cat. No.: B3324399
CAS No.: 1845693-93-7
M. Wt: 372.4 g/mol
InChI Key: JINYPOVDAINLGC-UHFFFAOYSA-N
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Description

(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid: is a chemical compound with the molecular formula C22H29O3P and a molecular weight of 372.44 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group substituted with tert-butyl and methyl groups, and a phosphonic acid functional group. It is a white solid powder that is typically stored at 2-8°C under sealed conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid involves several steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Fluorenyl Intermediate: The fluorenyl intermediate is synthesized by reacting fluorenone with tert-butyl and methyl substituents under specific conditions.

    Introduction of the Phosphonic Acid Group: The fluorenyl intermediate is then reacted with a phosphonic acid derivative to introduce the phosphonic acid group.

The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the phosphonic acid group.

    Substitution: The fluorenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution can introduce various functional groups onto the fluorenyl ring .

Scientific Research Applications

(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the fluorenyl group can interact with various organic molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-di-tert-butyl-9H-fluoren-9-yl phosphonic acid
  • 2,7-di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
  • 2,7-di-tert-butyl-9-phenyl-9H-fluoren-9-yl phosphonic acid

Uniqueness

(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups on the fluorenyl ring, along with the phosphonic acid group, makes it a versatile compound for various applications .

Properties

IUPAC Name

(2,7-ditert-butyl-9-methylfluoren-9-yl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29O3P/c1-20(2,3)14-8-10-16-17-11-9-15(21(4,5)6)13-19(17)22(7,18(16)12-14)26(23,24)25/h8-13H,1-7H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINYPOVDAINLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(C)(C)C)C3=C1C=C(C=C3)C(C)(C)C)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid
Reactant of Route 2
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid
Reactant of Route 3
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid
Reactant of Route 4
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid
Reactant of Route 5
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid
Reactant of Route 6
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid

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